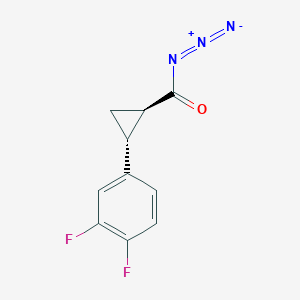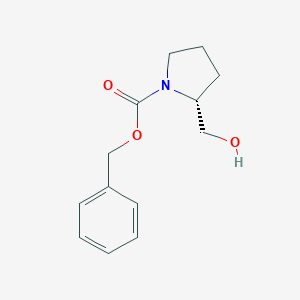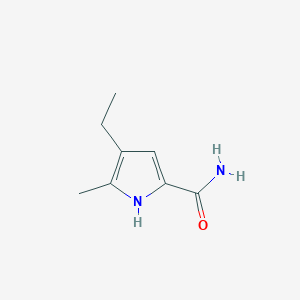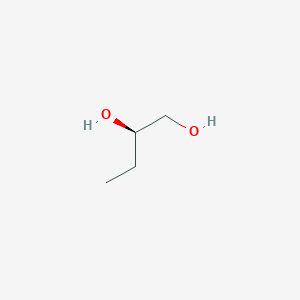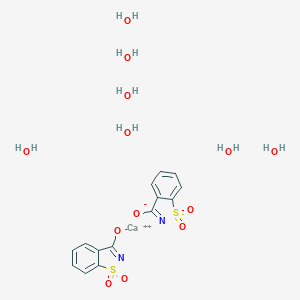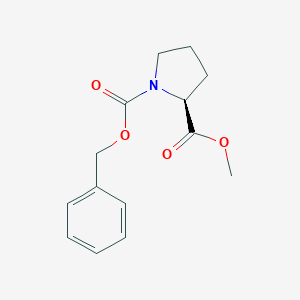
(S)-1-Benzyl-2-methylpyrrolidin-1,2-dicarboxylat
Übersicht
Beschreibung
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
(S)-1-Benzyl-2-methylpyrrolidin-1,2-dicarboxylat: ist ein wertvoller chiraler Baustein bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Stereochemie ist besonders nützlich bei der Herstellung enantiomerenreiner Moleküle, die für die Entwicklung von Medikamenten mit spezifischen biologischen Aktivitäten entscheidend sind. Zum Beispiel kann es zur Synthese neuartiger Proteaseinhibitoren verwendet werden, einer Klasse von Medikamenten, die zur Behandlung von Krankheiten wie HIV und Hepatitis C eingesetzt werden .
Peptidsynthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese komplexer Peptide. Aufgrund seiner strukturellen Ähnlichkeit mit Prolin kann es in Peptide eingebaut werden, um die Rolle von Prolin bei der Proteinfaltung und -stabilität zu untersuchen. Dies hat Auswirkungen auf das Verständnis von Krankheiten, die mit Proteinfehlfaltung zusammenhängen, wie Alzheimer und Parkinson .
Organische Synthese
In der organischen Chemie wird N-Z-L-Prolinmethylester verwendet, um die Prolin-Einheit in größere Moleküle einzuführen. Es ist besonders nützlich in der asymmetrischen Synthese, wo die Einführung von Chiralität notwendig ist. Diese Verbindung kann verwendet werden, um neue Kohlenstoff-Kohlenstoff-Bindungen zu erzeugen, was zu einer Vielzahl von organischen Molekülen mit potenziellen Anwendungen in der pharmazeutischen Chemie führt .
Katalyse
Die Verbindung kann als Katalysator in bestimmten chemischen Reaktionen fungieren. Beispielsweise kann sie die Biginelli-Reaktion katalysieren, die zur Synthese von Dihydropyrimidinonen verwendet wird, einer Klasse von Verbindungen mit verschiedenen pharmakologischen Eigenschaften, darunter blutdrucksenkende und antivirale Wirkungen .
Biologische Studien
N-Z-L-Prolinmethylester: kann in biologischen Studien verwendet werden, um den Stoffwechsel und die Funktion von Prolin in lebenden Organismen zu untersuchen. Durch die Verwendung dieses Prolin-Analogs können Forscher seine Einarbeitung in Proteine verfolgen und seine Auswirkungen auf das Zellwachstum und die Proteinsynthese untersuchen .
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYEDXWEDWCNJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350807 | |
| Record name | 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5211-23-4 | |
| Record name | 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5211-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)

